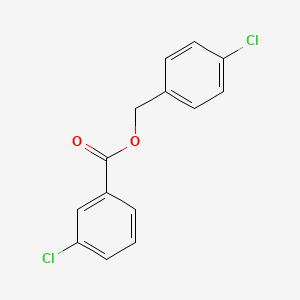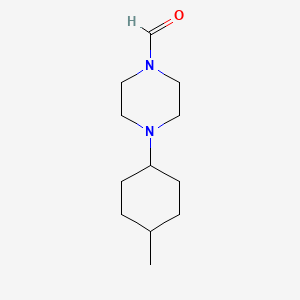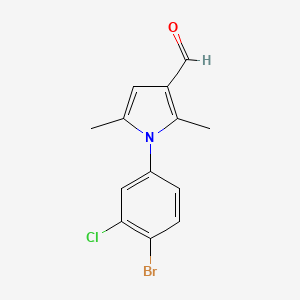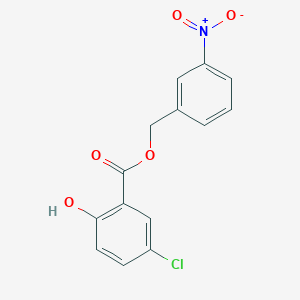
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of urea herbicides. It was first introduced in the market in the 1950s and has since been used extensively in agriculture and horticulture. Diuron is known for its effectiveness in controlling the growth of weeds, especially in crops like cotton, sugarcane, and citrus.
Mechanism of Action
Diuron works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This binding disrupts the electron transport chain, leading to a reduction in ATP and NADPH production, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to reduce the levels of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic efficiency. It has also been found to inhibit the activity of enzymes involved in the synthesis of amino acids and nucleic acids, leading to a reduction in protein and DNA synthesis in plants.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling the growth of weeds. It is relatively easy to synthesize and is readily available. However, it is important to note that Diuron can be toxic to some plant species and care should be taken when using it in experiments.
Future Directions
There are several future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and less toxic than Diuron. Another area of interest is the study of the environmental impact of Diuron, including its persistence in soil and water and its effects on non-target organisms. Finally, there is a need for more research on the mechanism of action of Diuron, including its effects on the photosynthetic electron transport chain and the activity of enzymes involved in plant metabolism.
Synthesis Methods
Diuron is synthesized by reacting 3-chloroaniline with 2-methyl-5-nitrophenyl isocyanate in the presence of a base, typically sodium hydroxide. The reaction yields Diuron as a white crystalline solid with a melting point of 158-160°C.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll production and ultimately to the death of the plant.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOKTVTHUBHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)



![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)

![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)

![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)
![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)